molecular formula C22H24N2O5S B599544 Fmoc-HoCys(Acm)-OH CAS No. 150281-21-3

Fmoc-HoCys(Acm)-OH

Cat. No.: B599544
CAS No.: 150281-21-3
M. Wt: 428.503
InChI Key: LKXJXPIRDOELQS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-HoCys(Acm)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol terminus. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-HoCys(Acm)-OH is widely used in the synthesis of peptides, particularly those containing homocysteine residues.

    Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications.

Biology:

    Protein Engineering: It is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.

    Enzyme Studies: It is used in the study of enzymes that interact with homocysteine or its derivatives.

Medicine:

    Drug Development: It is used in the development of peptide-based drugs, particularly those targeting diseases related to homocysteine metabolism.

    Diagnostics: It is used in the development of diagnostic tools for detecting homocysteine levels in biological samples.

Industry:

    Biotechnology: It is used in the production of recombinant proteins and peptides for various industrial applications.

    Pharmaceuticals: It is used in the manufacture of peptide-based pharmaceuticals.

Mechanism of Action

Fmoc-HoCys(Acm)-OH can be used in solid phase peptide synthesis using an Fmoc-based strategy .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Fmoc-HoCys(Acm)-OH typically begins with homocysteine.

    Protection of the Thiol Group: The thiol group of homocysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Systems: Automated peptide synthesizers are often employed to streamline the process.

    Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-HoCys(Acm)-OH can undergo oxidation reactions, particularly at the thiol group, forming disulfide bonds.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The protecting groups can be selectively removed under specific conditions. For example, the Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using mercury(II) acetate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Deprotection: Piperidine for Fmoc removal and mercury(II) acetate for Acm removal.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Deprotection: Free homocysteine or peptides with unprotected amino and thiol groups.

Comparison with Similar Compounds

    Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Acm)-OH but with a trityl (Trt) protecting group instead of Acm.

    Boc-HoCys(Acm)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of Fmoc.

    Fmoc-HoCys(Trt)-OH: Similar to this compound but with a trityl (Trt) protecting group instead of Acm.

Uniqueness:

    Selective Protection: The combination of Fmoc and Acm groups provides selective protection for the amino and thiol groups, respectively, allowing for precise control during peptide synthesis.

    Versatility: this compound is versatile and can be used in various synthetic and research applications, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJXPIRDOELQS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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